4-Bromo-5-(methoxymethyl)-1-methyltriazole
Description
BenchChem offers high-quality 4-Bromo-5-(methoxymethyl)-1-methyltriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-(methoxymethyl)-1-methyltriazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-9-4(3-10-2)5(6)7-8-9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOZLLKWIRMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-bromo-5-(methoxymethyl)-1-methyltriazole safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-bromo-5-(methoxymethyl)-1-methyltriazole
Section 1: A Proactive Approach to Hazard Identification
For novel or specialized research chemicals like 4-bromo-5-(methoxymethyl)-1-methyltriazole, a proactive safety assessment is paramount. Instead of relying on a non-existent, specific datasheet, we can predict the toxicological and reactivity profile with a high degree of confidence by examining its constituent parts: the brominated triazole core and the methoxymethyl (MOM) ether side-chain.
Chemical Identity
-
Chemical Name: 4-bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole
-
Molecular Formula: C₅H₈BrN₃O
-
Molecular Weight: 206.04 g/mol
-
CAS Number: 1433393-95-5
-
Chemical Structure:
Structural Hazard Deconstruction
The primary hazards associated with this molecule can be inferred from two key structural motifs.
-
The Brominated Triazole Core: The 1,2,3-triazole ring system is a common scaffold in pharmaceuticals and agrochemicals. The presence of a bromine atom on this heterocyclic ring suggests several potential hazards based on analogous compounds like 4,5-dibromo-1H-1,2,3-triazole and 3,5-dibromo-1H-1,2,4-triazole.[1][2]
-
Toxicity: Brominated heterocyclic compounds may be harmful if swallowed or in contact with skin.[1][3] Triazole derivatives, in general, can exhibit a range of biological activities, and some have been associated with developmental or reproductive effects and may cause liver damage with prolonged exposure.[4][5] As a class, they can also cause skin, eye, and respiratory irritation.[6][7]
-
Hazardous Combustion Products: In a fire, the presence of bromine and nitrogen guarantees the formation of highly toxic and corrosive decomposition products, including hydrogen bromide (HBr), nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
-
-
The Methoxymethyl (MOM) Ether Moiety: The methoxymethyl group is a common acetal-type protecting group in organic synthesis.[8]
-
Reactivity & Instability: While generally stable, MOM ethers are susceptible to cleavage under acidic conditions, including on the surface of silica gel during chromatography.[9] This cleavage would release methanol and formaldehyde, the latter of which is a known carcinogen.[10]
-
Precursor Hazards: The reagent often used to install this group, chloromethyl methyl ether (MOMCl), is a potent carcinogen.[8][11][12] While not present in the final product, this underscores the potential for hazardous impurities if the synthesis is not rigorously controlled and purified.
-
Anticipated Hazard Profile Summary
Based on the structural analysis, a presumptive hazard classification under the Globally Harmonized System (GHS) is provided below. This should be treated as a conservative working hypothesis.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[13][14] |
| Acute Toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin.[1][3] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[2][6][14] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[6][13][14][15] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[14] |
| Reproductive Toxicity (Suspected) | Category 2 | Health Hazard | Warning | H361: Suspected of damaging fertility or the unborn child. |
Section 2: Exposure Controls & Personal Protection
A multi-layered approach, beginning with the most effective measures, is essential to minimize exposure. This is known as the Hierarchy of Controls.
The Hierarchy of Controls Workflow
The following diagram illustrates the decision-making process for implementing safety controls, from most effective (elimination, which is not applicable here) to least effective (PPE).
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
Engineering Controls
-
Primary Containment: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][16]
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all process; it must be tailored to the specific task and associated risks.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[15][16] A full-face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of larger volumes or when working with the material under pressure or heat.
-
Skin Protection:
-
Gloves: Use nitrile gloves with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider using thicker gloves or double-gloving. Contaminated gloves must be removed and disposed of properly, and hands should be washed immediately.[17]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned.
-
-
Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[16][17]
Section 3: Safe Handling & Storage Protocols
Adherence to standardized protocols is critical for ensuring reproducible science and personnel safety.
Prudent Laboratory Practices for Handling
-
Avoid Formation of Dust and Aerosols: Handle the solid material carefully to avoid creating dust.[17]
-
Contamination Avoidance: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling, even if gloves were worn.[14]
-
Static Discharge: Take precautionary measures against static discharges, especially when handling the compound in the presence of flammable solvents.[3]
Experimental Workflow: Preparing a 100 mM Stock Solution in DMSO
This protocol is designed to be self-validating by incorporating safety checks at each critical step.
Caption: A safe workflow for preparing a chemical stock solution.
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][16]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][3][16] The MOM ether linkage is particularly sensitive to acids.[9]
-
Ignition Sources: Store away from heat, sparks, and open flames.[3][18]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][15]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[16][17]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or seek medical attention immediately.[16][17]
Accidental Release Measures
-
Small Spills (Solid): Wearing appropriate PPE, gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]
-
Small Spills (Liquid): Absorb with an inert, non-combustible material (e.g., sand, vermiculite), and place in a sealed, labeled container for disposal.
-
General: Ensure adequate ventilation. Prevent entry into waterways, sewers, or basements.[13]
Section 5: Disposal Considerations
-
Waste Disposal: Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain.[13]
-
Contaminated Packaging: Empty containers retain product residue and can be hazardous. Dispose of them in the same manner as the product itself.
References
- Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Cole-Parmer.
- Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. Environmental Health Perspectives.
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- Methoxymethyl ether. Wikipedia.
- A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. ResearchGate.
- SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.
- alcohol - Organic Syntheses Procedure. Organic Syntheses.
- SAFETY DATA SHEET - 1-Methyl-1,2,4-triazole. Fisher Scientific.
- SAFETY DATA SHEET - N-Methylformamide. Fisher Scientific.
- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET - n-Butanol.
- Safety data sheet - Kauramin® LowPCF Impregnating Resin 791. BASF.
- SAFETY DATA SHEET - Unnamed Product. Sigma-Aldrich.
- Alkoxymethyl Ethers. Thieme Chemistry.
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- Safety Data Sheet. TargetMol.
- Safety Data Sheet - 3-Bromo-5-methoxy-1-methyl-1H-indazole. CymitQuimica.
- Triazole – Knowledge and References. Taylor & Francis.
- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole. TCI Chemicals.
- 4-Amino-4H-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology.
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A Technical Guide to Sourcing and Qualifying 4-Bromo-5-(methoxymethyl)-1-methyltriazole for Pharmaceutical Research
This guide provides researchers, scientists, and drug development professionals with an in-depth framework for sourcing and qualifying the pharmaceutical intermediate 4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole (CAS No. 1433393-93-5). Given the specialized nature of this molecule, this document emphasizes the critical importance of a robust supplier qualification strategy, moving beyond simple procurement to ensure quality, reproducibility, and regulatory alignment in pharmaceutical development.
Introduction: The Significance of 4-Bromo-5-(methoxymethyl)-1-methyltriazole
4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole is a substituted triazole heterocyclic compound. Molecules within this class are of significant interest in medicinal chemistry, often serving as crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The specific arrangement of the bromo, methoxymethyl, and N-methyl groups provides distinct steric and electronic properties, making it a valuable synthon for constructing more complex molecular architectures.
The quality of such a foundational intermediate has a direct and profound impact on the entire drug development pipeline. The purity profile, consistency, and scalability of the intermediate supply chain directly influence the process reproducibility, impurity formation pathways, and ultimately, the critical quality attributes (CQAs) of the final API.[1] Therefore, sourcing this material is not a simple transaction but a critical scientific and logistical undertaking.
Section 1: The Imperative of Supplier Qualification for Niche Intermediates
In the pharmaceutical industry, the process of vetting and approving suppliers is known as supplier qualification.[2] This systematic evaluation ensures that a supplier can consistently meet defined quality requirements and regulatory standards.[3][4] For a specialized intermediate like 4-Bromo-5-(methoxymethyl)-1-methyltriazole, which may not be readily available from large commercial catalogs, the qualification process is even more critical. It mitigates risks associated with inconsistent quality, supply chain disruptions, and regulatory non-compliance.[2]
The foundation of modern pharmaceutical quality is built upon frameworks established by the International Council for Harmonisation (ICH). According to ICH Q7, manufacturing steps for "defined intermediates" must follow Good Manufacturing Practice (GMP) principles, ensuring a controlled production environment and complete traceability.[1] Furthermore, ICH Q11 emphasizes that the quality of starting materials and intermediates directly influences the CQAs of the final drug substance.[1] A reliable supplier becomes a partner in ensuring this quality continuum.
A risk-based approach is central to this process. The criticality of the intermediate dictates the stringency of the qualification.[2] For a key building block, a comprehensive evaluation of the supplier's technical capabilities, quality management system (QMS), and supply chain integrity is non-negotiable.
Caption: A risk-based workflow for qualifying suppliers of critical pharmaceutical intermediates.
Section 2: Core Evaluation Criteria for Supplier Selection
A multi-faceted evaluation is necessary to build confidence in a potential supplier. This process should be systematic and thoroughly documented.
Manufacturing and Technical Capabilities
For a non-commodity chemical, the supplier is often the manufacturer or a custom synthesis organization (CSO). It is essential to verify their technical expertise.
-
Synthesis Route Transparency: The supplier should be able to provide a clear, albeit non-proprietary, overview of the synthetic route. This allows for an assessment of potential impurities and by-products.
-
Process Control: Inquire about their adherence to standardized manufacturing processes and their system for process change control.[5] Consistent manufacturing is key to batch-to-batch reproducibility.[5]
-
Scalability: Can the supplier move from gram-scale research quantities to kilogram-scale pilot or production quantities if the project advances?
Quality Systems and Regulatory Compliance
A robust Quality Management System (QMS) is the hallmark of a reliable supplier.
-
Certifications and Compliance: While full GMP certification may not always be required for early-stage intermediates, evidence of a strong quality system (such as ISO 9001) is a positive indicator.[6]
-
Documentation Practices: The supplier must provide comprehensive and accurate documentation for every batch.[5] This includes:
-
Certificate of Analysis (CoA): The CoA should detail the specific tests performed, the acceptance criteria (specifications), and the actual results for the batch.
-
Safety Data Sheet (SDS): A comprehensive SDS is required for safe handling and transport.
-
-
Change Control: A formal change control system ensures that any modifications to the manufacturing process are documented, evaluated, and communicated.[1]
Analytical Expertise
The supplier's ability to characterize their product is as important as their ability to synthesize it. They should have access to and proficiency with modern analytical techniques.[5]
-
Structural Confirmation: Methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical identity.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods for determining purity and identifying impurities.
Section 3: Protocol for In-House Analytical Verification
Upon receiving a sample or the first order of 4-Bromo-5-(methoxymethyl)-1-methyltriazole, it is imperative to perform independent analytical verification. Do not rely solely on the supplier's CoA. This step validates the supplier's quality claims and ensures the material is fit for purpose.
Step-by-Step Verification Protocol:
-
Documentation Review: Compare the received CoA with the pre-agreed specifications. Check for completeness and clarity.
-
Identity Confirmation:
-
Acquire a ¹H NMR spectrum. The proton signals, chemical shifts, and integration values should be consistent with the structure of 4-Bromo-5-(methoxymethyl)-1-methyltriazole.
-
Obtain a Mass Spectrum to confirm the molecular weight (192.01 g/mol for C₄H₆BrN₃O) and isotopic pattern characteristic of a monobrominated compound.
-
-
Purity Analysis:
-
Develop an HPLC method to determine the purity (e.g., as a percentage area of the main peak). This method can also serve to quantify any detectable impurities.
-
-
Material Appearance and Solubility: Record the physical appearance (e.g., color, form) and confirm its solubility in relevant laboratory solvents.
-
Record Keeping: Meticulously document all in-house analytical results and compare them against the supplier's CoA. Any significant discrepancy warrants immediate communication with the supplier.
Caption: A standard workflow for the in-house quality control and verification of a received pharmaceutical intermediate.
Section 4: Potential Supplier Landscape
Identifying off-the-shelf suppliers for 4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole is challenging, as it is a highly specialized intermediate rather than a bulk commodity. Researchers will likely need to engage with companies that fall into the following categories. The table below provides a representative list of such companies that specialize in pharmaceutical intermediates and custom synthesis, who would be appropriate starting points for an inquiry.
| Supplier Category | Company Examples | Key Attributes |
| Custom Synthesis & CROs/CMOs | NSJ Prayog Life Science[7], J&W Pharmlab[8] | Expertise in multi-step organic synthesis, process development, and manufacturing under stringent quality controls. Ideal for non-catalog items. |
| Specialty Chemical Suppliers | Arborpharmchem[9], PVR Life Sciences[10] | Offer a wide range of pharmaceutical intermediates and building blocks; may offer custom synthesis on request for related structures. |
| Global Chemical Distributors | Sigma-Aldrich (Merck)[11], CymitQuimica[12] | Extensive catalogs of research chemicals. While they may not list this exact compound, they often supply related triazoles or starting materials. |
Note: This list is for illustrative purposes. A direct inquiry with these and similar companies is required to confirm their capability to synthesize this specific compound.
Conclusion
Sourcing 4-Bromo-5-(methoxymethyl)-1-methyltriazole for pharmaceutical R&D is a process that demands scientific diligence and a strategic approach to supplier management. The quality and reliability of this intermediate will have cascading effects on research timelines, development costs, and the integrity of the final product. By implementing a rigorous supplier qualification framework—encompassing technical evaluation, quality system audits, and independent analytical verification—research organizations can build a secure and high-quality supply chain. This foundation is essential for navigating the complex path from discovery to clinical application with confidence and reproducibility.
References
- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Self-published.
- Flarer S.p.A. (n.d.). The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. Flarer.
- Zamann Pharma Support GmbH. (n.d.). Supplier Qualification in Pharma. Zamann Pharma Support GmbH.
- Pharmarecipere. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Pharmarecipere.
- Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
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- United States Pharmacopeia. (n.d.).
- Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
- Quality Forward. (2025, May 14).
- Amerigo Scientific. (n.d.). 4-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine. Amerigo Scientific.
- World Health Organization (WHO). (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. Sigma-Aldrich.
- Arborpharmchem. (n.d.). Cas No. 13273-53-5 4-Bromo-1-methyl-1H-1,2,3-triazole. Arborpharmchem.
- CymitQuimica. (n.d.). 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole. CymitQuimica.
- NSJ Prayog Life Science. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. nsjprayoglife.com.
- BLD Pharm. (n.d.). 4-Bromo-5-methyl-1H-1,2,3-triazole. BLD Pharm.
- ChemicalBook. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. ChemicalBook.
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J&W Pharmlab. (n.d.). 4-Bromo-1-methyl-1H-[1][2][3]triazole. J&W Pharmlab.
- Al-Mokhanam, A. S., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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- Home Sunshine Pharma. (n.d.). Quinine Dihydrochloride CAS 60-93-5. Home Sunshine Pharma.
- Liu, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
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Methodological & Application
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 4-Bromo-1-methyl-1,2,3-triazole
Executive Summary
The functionalization of 1,2,3-triazoles is a critical workflow in medicinal chemistry due to the moiety's role as a bioisostere for amide bonds. However, 4-bromo-1-methyl-1,2,3-triazole presents a distinct catalytic challenge: while the C-Br bond is electronically activated for oxidative addition, the proximal nitrogen atoms (N2 and N3) act as potent Lewis bases. These nitrogens can coordinate to the Palladium center, displacing labile ligands and forming unreactive "off-cycle" resting states (Catalyst Poisoning).
This Application Note provides a validated protocol to overcome this inhibition using bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) . We detail a robust method using XPhos Pd G2 that consistently delivers >85% yields, contrasting it with traditional phosphine systems.
Mechanistic Insight: The "Azole Effect"
To optimize this reaction, one must understand why standard conditions (e.g., Pd(PPh
The Coordination Trap
In a standard Suzuki cycle, the rate-limiting step for electron-deficient halides is typically Transmetallation . However, for 1,2,3-triazoles, the challenge is maintaining the active catalyst species.
-
Oxidative Addition (Fast): The electron-poor nature of the triazole ring facilitates rapid insertion of Pd(0) into the C-Br bond.
-
Inhibition (The Trap): The resulting Pd(II) species is Lewis acidic. The N2 or N3 atoms of the triazole (or the product) bind tightly to the Pd, forming a stable square-planar complex that resists transmetallation with the boronic acid.
-
The Solution: Ligands with significant steric bulk (e.g., XPhos , SPhos ) create a "protective shell" around the Pd center, sterically precluding the approach of the triazole nitrogen lone pairs while still allowing the approach of the flat boronic acid for transmetallation.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle and the specific point of inhibition managed by this protocol.
Caption: Figure 1. The Catalytic Cycle highlighting the "Off-Cycle Trap" caused by nitrogen coordination, which is prevented by steric bulk in the optimized pathway (Green).
Experimental Protocols
Protocol A: The "Gold Standard" (High Difficulty/High Value)
Recommended for scale-up, expensive boronic acids, or when standard methods fail.
Rationale: Uses XPhos Pd G2 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species even at lower temperatures. Potassium Phosphate is used as the base to minimize hydrolytic deboronation of the coupling partner.
| Component | Equivalents/Conc. | Role |
| Substrate | 1.0 equiv | 4-bromo-1-methyl-1,2,3-triazole |
| Boronic Acid | 1.2 - 1.5 equiv | Coupling partner |
| Catalyst | 2 - 4 mol% | XPhos Pd G2 (Precatalyst) |
| Base | 2.0 - 3.0 equiv | K |
| Solvent | 0.2 M | 1,4-Dioxane : Water (4:1) |
| Temp/Time | 80°C / 2-4 hrs | Mild heating prevents decomposition |
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the triazole substrate (1.0 equiv), boronic acid (1.2 equiv), K
PO (2.0 equiv), and XPhos Pd G2 (0.02 equiv). -
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (>800 rpm) to ensure biphasic mixing.
-
Monitoring: Monitor by LCMS at 2 hours.
-
If conversion <50%: Add 1 mol% additional catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na
SO , filter, and concentrate.
Protocol B: The "Economy" Method (Standard Substrates)
Recommended for initial screening or simple aryl boronic acids.
Rationale: Uses Pd(dppf)Cl
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) -
Base: Cs
CO (2.0 equiv) -
Solvent: Toluene : Ethanol : Water (4:2:1)
-
Temp: 90-100°C
Optimization & Troubleshooting Data
The following table summarizes the impact of variable changes on the coupling of 4-bromo-1-methyltriazole with 4-methoxyphenylboronic acid (Model System).
| Variable | Condition | Yield (LCMS) | Observation |
| Ligand | PPh | 35% | Significant starting material remaining; catalyst poisoning. |
| Ligand | XPhos (G2) | 98% | Full conversion < 2 hrs. Clean profile. |
| Ligand | SPhos (G2) | 92% | Excellent alternative; slightly slower than XPhos. |
| Base | Na | 60% | Slower transmetallation; some protodeboronation observed. |
| Base | K | 95% | Optimal buffering range for triazoles. |
| Solvent | DMF (Anhydrous) | 40% | Poor turnover; Suzuki requires water for boronate activation. |
Workflow Visualization
Caption: Figure 2. Standard operational workflow for coupling 4-bromo-1-methyltriazole.
Safety & Handling
-
Energetic Warning: While 4-bromo-1-methyltriazole is generally stable, low molecular weight triazoles can possess energetic properties. Avoid concentrating reaction mixtures to dryness with excessive heat (>50°C) if the product stability is unknown.
-
Palladium Residues: Pd species can bind to the nitrogen-rich product. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final compound is free of heavy metals for biological testing.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Choy, P. Y., et al. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 4-Halo-1,2,3-triazoles. Organic Letters, 13(10), 2622–2625. Link
-
Gribkov, D. V., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(25), 5267–5270. Link
-
Sigma-Aldrich. XPhos Pd G2 Product Information & Application Guide. Link
Application Notes and Protocols: Deprotection of the Methoxymethyl (MOM) Group on the 1,2,3-Triazole Ring
Authored by: Gemini, Senior Application Scientist
Abstract
The methoxymethyl (MOM) group is a crucial acetal-based protecting group for nitrogen atoms within heterocyclic systems, including the robust 1,2,3-triazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Its installation imparts stability under a range of synthetic conditions, particularly those involving strong bases and organometallic reagents. However, the efficient and selective cleavage of the N-MOM group is a critical final step in many synthetic routes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the MOM group from a 1,2,3-triazole nitrogen. It delves into the underlying mechanistic principles, offers a comparative analysis of various deprotection strategies, and presents detailed, field-tested protocols.
Introduction: The Role of the MOM Group in Triazole Synthesis
The 1,2,3-triazole moiety, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone in modern drug discovery.[1][2] Protecting the nitrogen atoms of the triazole ring is often necessary to prevent undesirable side reactions during subsequent molecular elaborations. The MOM group is an excellent choice for this purpose due to its ease of introduction and general stability.[3][4][5] It is stable to a variety of reagents, including strong bases, hydrides, and many organometallics, making it compatible with a wide array of synthetic transformations.[6][7] The removal of the MOM group is typically accomplished under acidic conditions, regenerating the N-H triazole.
Mechanistic Insight into MOM Deprotection
The standard method for MOM group removal is acidic hydrolysis.[8] The mechanism hinges on the lability of the acetal functional group in the presence of an acid.
Acid-Catalyzed Deprotection Pathway
The process is initiated by the protonation of one of the oxygen atoms of the MOM group, typically the ether-like oxygen, which is more basic. This protonation event transforms the methoxy group into a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This cation is then readily attacked by water or another nucleophile present in the reaction medium. The resulting hemiaminal intermediate is unstable and collapses, releasing the deprotected triazole and formaldehyde.
Caption: Acid-catalyzed deprotection of an N-MOM group.
Key Considerations for Deprotecting N-MOM on 1,2,3-Triazoles
While the general mechanism is straightforward, the specific substrate and the presence of other functional groups dictate the optimal choice of reagents and conditions. The 1,2,3-triazole ring itself is generally stable to a wide range of acidic conditions. However, other acid-labile protecting groups or functionalities within the molecule may be compromised.
-
Acid Strength and Concentration: The rate of deprotection is dependent on the acidity of the medium. Stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will effect cleavage more rapidly than weaker acids like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS). The choice of acid can be critical for achieving selectivity. For instance, a MOM group might be cleaved in the presence of a more robust protecting group like a p-methoxybenzyl (PMB) group by careful selection of the acidic reagent.[8]
-
Solvent System: The reaction is typically carried out in a protic solvent such as methanol, ethanol, or water to facilitate proton transfer and act as a nucleophile. Co-solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to ensure the solubility of the substrate.
-
Temperature: Most MOM deprotections proceed efficiently at room temperature. However, for more resistant substrates or when using milder acids, gentle heating (e.g., 40-50 °C) may be required.[6]
-
Lewis Acids: In cases where protic acids are not suitable due to substrate sensitivity, Lewis acids can be employed. Reagents like trimethylsilyl bromide (TMSBr) or a combination of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl can effectively cleave MOM ethers under non-acidic conditions.[9][10][11] Another reported method utilizes zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH) for rapid and selective deprotection.[12][13]
Comparative Overview of Deprotection Protocols
The following table summarizes common methods for MOM deprotection, which are applicable to N-MOM substituted 1,2,3-triazoles. The choice of method should be guided by the stability of other functional groups in the molecule.
| Method ID | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Key Advantages & Considerations | Reference(s) |
| AN-MOM-001 | Hydrochloric Acid (HCl) | Methanol/Water | Room Temp. to 50°C | 2-16 hours | Cost-effective and common. May require heating. Potential for side reactions with highly acid-sensitive groups. | [6][8] |
| AN-MOM-002 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-12 hours | Strong acid, effective for rapid deprotection. Volatile and corrosive. Requires careful neutralization during workup. | [8] |
| AN-MOM-003 | p-Toluenesulfonic Acid (pTSA) | Methanol or Ethanol | Room Temp. to 60°C | 4-24 hours | Milder than HCl or TFA, offering better selectivity. Can also be used in solvent-free conditions for an eco-friendly approach. | [4][5] |
| AN-MOM-004 | TMSOTf, 2,2'-Bipyridyl | Acetonitrile (CH₃CN) or DCM | Room Temp. | 1-5 hours | Mild, non-acidic conditions. Highly chemoselective and suitable for substrates with acid-labile functional groups. | [9][10][11] |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol AN-MOM-001: Deprotection using Hydrochloric Acid (HCl)
This protocol outlines a standard and robust method for the acidic cleavage of an N-MOM group.
Materials:
-
N-MOM protected 1,2,3-triazole derivative
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser (if heating), and separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-MOM protected 1,2,3-triazole (1.0 equiv) in methanol (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, a co-solvent like DCM or THF can be added.
-
To the stirred solution, add concentrated HCl dropwise (typically 0.5-2.0 equivalents, but can also be used catalytically in a protic solvent mixture).
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), it can be gently heated to 40-50 °C.
-
Upon complete consumption of the starting material (typically 2-16 hours), cool the reaction mixture to room temperature if it was heated.
-
Carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
If methanol was used as the primary solvent, remove it under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an appropriate organic solvent (e.g., EtOAc or DCM).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure deprotected 1,2,3-triazole.
Caption: Workflow for HCl-mediated deprotection of N-MOM triazoles.
Protocol AN-MOM-002: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that require stronger acidic conditions for deprotection.
Materials:
-
N-MOM protected 1,2,3-triazole derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-MOM protected 1,2,3-triazole (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (2-10 equiv, often used in a 10-25% v/v mixture with DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir while monitoring by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more acid, or extending the reaction time. Ensure that the starting material is fully dissolved.
-
Formation of Byproducts: The presence of other acid-sensitive groups may lead to undesired side reactions. In such cases, a milder method (e.g., AN-MOM-003 or AN-MOM-004) should be considered. Lowering the reaction temperature can sometimes improve selectivity.[6]
-
Difficult Purification: The formaldehyde generated during the reaction can sometimes lead to side products. A thorough aqueous workup is essential. If the deprotected triazole is highly polar, it may have some water solubility, in which case back-extraction of the aqueous layers is crucial.
Conclusion
The deprotection of the MOM group from a 1,2,3-triazole nitrogen is a reliable and high-yielding transformation critical for the synthesis of complex molecules. While standard acidic hydrolysis with reagents like HCl and TFA are effective, the choice of the deprotection strategy must be tailored to the specific substrate, taking into account the stability of other functional groups. Milder and more chemoselective methods provide valuable alternatives for sensitive and complex molecular architectures. The protocols and insights provided herein serve as a robust starting point for researchers to successfully implement this important synthetic step.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4035-4062. [Link]
-
Bandyopadhyay, A., & Vankar, Y. D. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 321-325. [Link]
-
Itoh, T., et al. (2002). A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. Heterocycles, 57(3), 489-497. [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9639-9646. [Link]
-
Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. [Link]
-
Bandyopadhyay, A., & Vankar, Y. D. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science Publishers. [Link]
-
Fujioka, H., et al. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (29), 4429-4431. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Creighton University. (n.d.). Monosubstituted 1,2,3-triazoles from two-step one-pot deprotection/click additions of trimethylsilylacetylene. Retrieved from [Link]
-
Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]
-
D'Souza, S., & Bhuvanesh, N. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888327. [Link]
Sources
- 1. Research Portal [researchworks.creighton.edu]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-5-Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Triazole Scaffolds
The 1,2,3-triazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The functionalization of the triazole core is paramount for modulating its biological activity and material properties. Among the various synthetic strategies, the Sonogashira cross-coupling reaction stands out as a powerful tool for the direct introduction of alkynyl moieties onto the triazole ring, paving the way for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for 4-bromo-5-substituted triazoles. We will delve into the mechanistic nuances, critical reaction parameters, and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-bromo-5-substituted triazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-5-substituted triazole and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper(I) acetylide.[2]
The seamless interplay between these two cycles is crucial for an efficient Sonogashira coupling. However, copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) products.[3]
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Critical Parameters for Success: A Deep Dive
The success of a Sonogashira coupling on a 4-bromo-5-substituted triazole hinges on the careful selection and optimization of several key parameters. The electronic nature of the triazole ring and its substituents plays a significant role in its reactivity.
1. The Triazole Substrate: Electronic and Steric Considerations
The 1,2,3-triazole ring is generally considered electron-deficient, which can impact the rate of oxidative addition. The nature of the substituents at the C5 and N1 positions further modulates this electronic character and introduces steric factors.
-
Electron-Withdrawing Groups (EWGs) at C5: Substituents like trifluoromethyl (-CF3) can decrease the electron density of the triazole ring, making the C-Br bond stronger and the oxidative addition step more challenging.[4] This often necessitates more forcing reaction conditions, such as higher temperatures and more active catalyst systems.
-
Electron-Donating Groups (EDGs) at C5: Conversely, electron-donating groups can facilitate the oxidative addition.
-
Substituents at N1: The substituent on the triazole nitrogen can influence both the electronic environment and the steric accessibility of the C4-Br bond. Bulky N1-substituents may hinder the approach of the palladium catalyst.
2. Catalyst System: Palladium Source and Ligands
The choice of the palladium catalyst and its associated ligands is critical for achieving high yields and minimizing side reactions.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) precatalysts are generally more stable to air and moisture than Pd(0) complexes.[5]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for challenging substrates like electron-deficient bromotriazoles, bulky and electron-rich phosphine ligands such as XPhos can be highly effective.[4] These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, offering enhanced stability and catalytic activity, particularly in copper-free protocols.[2]
3. The Role of Copper: To Use or Not to Use?
The copper(I) co-catalyst, typically CuI, accelerates the reaction by facilitating the formation of the reactive copper acetylide.[1] However, its presence can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3]
-
Copper-Cocatalyzed Protocols: Generally reliable and often proceed under milder conditions.
-
Copper-Free Protocols: Gaining popularity to avoid homocoupling byproducts, which can simplify purification. These protocols often require stronger bases and more specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[6]
4. Base and Solvent: Creating the Optimal Reaction Environment
The base and solvent are not merely passive components; they actively influence the reaction outcome.
-
Bases: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to neutralize the HBr generated during the reaction and can also act as a ligand for the palladium center.[7] For copper-free systems, stronger bases like Cs₂CO₃ or K₂CO₃ are often employed.
-
Solvents: A variety of solvents can be used, including DMF, THF, toluene, and acetonitrile. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. For instance, DMF has been shown to be effective for the Sonogashira coupling of electron-deficient bromopyrazoles at elevated temperatures.[4]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Sonogashira coupling of 4-bromo-5-substituted triazoles. Optimization will likely be necessary based on the specific substrates used.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a good starting point for a wide range of 4-bromo-5-substituted triazoles.
Materials:
-
4-Bromo-5-substituted triazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous DMF or THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 4-bromo-5-substituted triazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates
This protocol is suitable for substrates that are prone to alkyne homocoupling or when copper contamination is a concern.
Materials:
-
4-Bromo-5-substituted triazole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (2-3 mol%)
-
XPhos (4-6 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 4-bromo-5-substituted triazole, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromo-heterocycles, providing a comparative framework for designing experiments with 4-bromo-5-substituted triazoles.
| Bromo-Heterocycle | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ (3) | XPhos (6) | None | Et₃N (2) | DMF | 100 | - | >95 (conv.) | [4] |
| 4-Bromo-2,1,3-benzothiadiazole | Pd(PPh₃)₂Cl₂ (5) | - | CuI (10) | Et₃N (3) | THF | 60 | 12 | 85-95 | [8] |
| 3-Bromo-indole | PdCl₂(PPh₃)₂ (10) | PPh₃ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | High | [3] |
| 4-Iodo-isoxazole | Pd(acac)₂ (5) | PPh₃ (10) | CuI (10) | Et₃N (2) | Toluene | 80 | 2 | up to 98 | [9] |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Switching to a more active ligand like XPhos may also be beneficial, especially for electron-deficient triazoles.[4]
-
Alkyne Homocoupling: If significant amounts of the Glaser coupling byproduct are observed, consider switching to a copper-free protocol.
-
Degradation of Starting Material: If the starting material degrades, try lowering the reaction temperature and using a milder base.
-
Purification Challenges: The polarity of the triazole products can vary significantly depending on the substituents. Careful selection of the eluent system for column chromatography is essential.
Conclusion
The Sonogashira coupling is a versatile and powerful method for the alkynylation of 4-bromo-5-substituted triazoles. A thorough understanding of the reaction mechanism and the influence of various parameters, particularly the electronic nature of the triazole substituents, is key to developing robust and efficient protocols. By carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a wide array of novel triazole derivatives for applications in drug discovery and materials science.
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Triazole-Based Bioconjugates Using 4-Bromo Precursors
Introduction: A Strategic Approach to Bioconjugation with Triazole Scaffolds
The 1,2,3-triazole ring is a cornerstone of modern bioconjugation, prized for its stability, ease of synthesis via "click chemistry," and its role as a non-labile linker in complex biomolecular architectures.[][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent method for its formation, offering high yields and bio-orthogonality.[][2][4] This guide explores a strategic variation in the synthesis of triazole-based bioconjugates, leveraging the utility of 4-bromo-1,2,3-triazole precursors. The introduction of a bromine atom onto the triazole ring provides a versatile handle for post-cycloaddition modifications, enabling the construction of intricate bioconjugates through well-established cross-coupling chemistries. This approach is particularly advantageous for creating a library of diverse bioconjugates from a common triazole intermediate, a valuable strategy in drug discovery and development.[5]
The bromine atom can be selectively replaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, to introduce a wide array of functional groups, including linkers for attachment to biomolecules.[6][7][8][9] This methodology allows for the late-stage diversification of the bioconjugate, a highly desirable feature in the optimization of therapeutic candidates.
Core Principles and Workflow
The preparation of triazole-based bioconjugates from 4-bromo precursors can be conceptualized as a three-stage process. This modular approach allows for quality control at each step, ensuring a high-purity final product.
Figure 1: A three-stage workflow for the preparation of triazole-based bioconjugates using 4-bromo precursors.
Experimental Protocols
Part 1: Synthesis of a 4-Bromo-1,2,3-Triazole Precursor
The initial step involves the synthesis of a 4-bromo-1,2,3-triazole. This can be achieved through a CuAAC reaction between an azide and a bromo-alkyne.
Protocol 1: Synthesis of 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole
This protocol describes a representative synthesis. The choice of starting materials can be varied to suit the desired final product.
Materials:
-
4-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
3-Bromo-1-propyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-bromophenyl azide:
-
Dissolve 4-bromoaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0°C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude 4-bromophenyl azide is used in the next step without further purification. Caution: Organic azides are potentially explosive and should be handled with care.
-
-
CuAAC Reaction:
-
In a round-bottom flask, dissolve the crude 4-bromophenyl azide (1.0 eq) and 3-bromo-1-propyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole.
-
Part 2: Functionalization of the 4-Bromo-Triazole Precursor
The 4-bromo-triazole is now ready for functionalization via a cross-coupling reaction. This protocol details a Suzuki-Miyaura coupling to introduce a linker with a terminal alkyne, which can then be used in a subsequent bioconjugation step.
Protocol 2: Suzuki-Miyaura Coupling with a Bifunctional Linker
Materials:
-
1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole (from Protocol 1)
-
4-Ethynylphenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole (1.0 eq) and 4-ethynylphenylboronic acid pinacol ester (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-90°C under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized triazole.
Figure 2: Schematic of the functionalization of the 4-bromo-triazole precursor using a Suzuki-Miyaura cross-coupling reaction.
Part 3: Bioconjugation and Purification
The alkyne-functionalized triazole is now ready for conjugation to a biomolecule that has been pre-functionalized with an azide group. This protocol describes the conjugation to an azide-modified protein.
Protocol 3: CuAAC-Mediated Protein Bioconjugation
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized triazole (from Protocol 2) dissolved in a compatible organic solvent (e.g., DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 1 M in water)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the alkyne-functionalized triazole from a concentrated stock solution in DMSO to the desired final concentration (typically a 5-20 fold molar excess over the protein). The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.
-
Premix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Add this mixture to the reaction to achieve a final copper concentration of 0.5-1 mM. The ligand helps to stabilize the Cu(I) oxidation state and protect the biomolecule.[10][11][12]
-
Add aminoguanidine hydrochloride to a final concentration of 25 mM. This can help to mitigate oxidative damage to the protein.[10]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification of the Bioconjugate:
-
The purification method will depend on the scale of the reaction and the nature of the bioconjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller, unreacted components.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF (also known as ultrafiltration/diafiltration) is an efficient method for buffer exchange and removal of small molecule impurities.[][5][13]
-
Characterization of Triazole-Based Bioconjugates
Thorough characterization is crucial to confirm successful conjugation and to determine key quality attributes such as the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).
| Parameter | Analytical Technique | Information Obtained |
| Confirmation of Conjugation | Mass Spectrometry (ESI-MS, MALDI-TOF) | Provides the molecular weight of the intact bioconjugate, allowing for the determination of the number of attached triazole linkers.[14][15][16][17] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | HIC can separate species with different numbers of conjugated linkers. MS provides a precise measurement of the average DAR and the distribution of different species.[5][17] |
| Structural Integrity | Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) | CD can assess changes in the secondary and tertiary structure of the protein upon conjugation. NMR provides detailed structural information at the atomic level.[17] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC), SDS-PAGE | SEC is used to quantify high molecular weight species (aggregates). SDS-PAGE provides a qualitative assessment of purity and molecular weight.[] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Bioconjugation Yield | Inefficient CuAAC reaction. | - Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of the copper/ligand complex. - Increase the molar excess of the alkyne-triazole. - Optimize the reaction time and temperature.[18][19] |
| Precipitation of the alkyne-triazole. | - Increase the percentage of co-solvent (e.g., DMSO), being mindful of protein stability. - Use a more water-soluble bifunctional linker. | |
| Protein Degradation or Aggregation | Oxidative damage from the copper catalyst. | - Degas all solutions before use. - Add a radical scavenger like aminoguanidine. - Ensure the THPTA ligand is in sufficient excess (e.g., 5:1 ligand to copper).[11][19] |
| High concentration of organic solvent. | - Minimize the volume of the alkyne-triazole stock solution added. - Perform a solvent-exchange step after conjugation. | |
| Difficulty in Purification | Similar properties of the bioconjugate and unreacted protein. | - Optimize the chromatography conditions (e.g., gradient, column type). - Consider using a different purification technique (e.g., ion-exchange chromatography if the linker alters the protein's charge).[] |
References
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
-
Bestchrom. (2026, January 19). Downstream Purification Strategies for Antibody–Drug Conjugates. Retrieved from [Link]
- Wakaskar, R. R. (2022). Current approaches for the purification of antibody-drug conjugates. Drug Discovery Today, 27(1), 215-231.
-
FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]
- Chace, D. H., & Phillips, D. R. (1994). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry.
- Koniev, O., & Wagner, A. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
- Zhu, W., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4575.
- Kudelko, A., & Olesiejuk, M. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. CTE Proceedings, 2, 1.
- Lazar, G. A., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Biochemistry, 421(2), 726-735.
- Kaur, N., & Kishore, D. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. World Journal of Advanced Research and Reviews, 18(3), 834-845.
- Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888329.
-
MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Brehony, C. M., et al. (2020).
- Lee, J. Y., & Kim, J. S. (2013). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Tetrahedron Letters, 54(35), 4729-4731.
- Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13611-13615.
- Dutta, S., et al. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. Molecules, 29(9), 2145.
- Miller, K. E., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
-
Interchim. (2023, April 15). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]
- He, H., et al. (2005). Amino Acid and Peptide Bioconjugates of Copper(II) and Zinc(II) Complexes with a Modified N,N-Bis(2-picolyl)amine Ligand. Inorganic Chemistry, 44(13), 4647-4657.
- Uttamapinant, C., et al. (2014). Two-Step Protein Labeling Utilizing Lipoic Acid Ligase and Sonogashira Cross-Coupling. ChemBioChem, 15(14), 2094-2099.
-
Creative Biolabs. (n.d.). Crosslinker Products for Bioconjugation. Retrieved from [Link]
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
- Psomas, G. (2015). Copper and Its Complexes in Medicine: A Biochemical Approach.
- Patel, N. (2019). Biological Importance of Copper and Zinc Metal Complexes. JETIR, 6(5), 365-370.
- Plenio, H., & Fleckenstein, C. A. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Antos, J. M., & Francis, M. B. (2009). Suzuki-Miyaura Couplings on Proteins: A Simple and Ready-to-use Catalytic System in Water.
- Klivansky, L. M., et al. (2010). Suzuki coupling for protein modification.
-
CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]
- Hooper, A., Zambon, A., & Springer, C. J. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(2), 499-502.
- Lin, S., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(40), 15912-15915.
- Dutta, S., et al. (2022). Coordination of Different Ligands to Copper(II) and Cobalt(III)
- da Costa, M. F. P., & da Silva, R. B. (2021). Sonogashira cross-coupling on carbohydrate templates. In Carbohydrate Chemistry: Volume 46 (pp. 1-28). Royal Society of Chemistry.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Downstream Purification Strategies for AntibodyâDrug Conjugates丨Bestchrom [bestchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
purification methods for separating 4-bromo and 5-bromo triazole isomers
The following guide is structured as a Level 3 Technical Support Knowledge Base Article designed for organic chemists and purification specialists. It prioritizes actionable, high-level troubleshooting over basic textbook definitions.
Executive Summary & Problem Definition
The Challenge: The synthesis of brominated 1,2,3-triazoles—typically via thermal cycloaddition of organic azides with bromoalkynes or non-selective bromination—often yields a mixture of 1,4-disubstituted (4-bromo) and 1,5-disubstituted (5-bromo) regioisomers.
The Bottleneck:
These isomers possess nearly identical dipole moments and polarities, resulting in
The Solution Protocol:
Successful separation requires exploiting subtle differences in molecular shape (sterics) and
Diagnostic Module: "Which Isomer Do I Have?"
Before attempting separation, you must validate your crude mixture composition. Isomers are often misidentified due to similar proton shifts.
Protocol A: The NOE Self-Validation Check
The most reliable method to distinguish the 4-bromo isomer (H at C5) from the 5-bromo isomer (H at C4) is 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
1-Substituted-4-Bromo-Triazole (Isomer A): The proton is at position C5 , directly adjacent to the
-substituent.-
Result:Strong NOE signal between the triazole proton and the
-protons of the group.
-
-
1-Substituted-5-Bromo-Triazole (Isomer B): The proton is at position C4 , separated from the
-substituent by the bulky Bromine at C5.-
Result:Weak or No NOE signal.
-
Visual Logic: NMR Identification Workflow
Figure 1: Decision logic for assigning regiochemistry using NOE experiments. Note that chemical shift alone is unreliable due to solvent effects.
Purification Workflows
Method 1: High-Efficiency Flash Chromatography (The "Shape" Approach)
Standard silica (Irregular, 40-63 µm) is insufficient. You must use spherical, high-performance silica or bonded phases.
Why it works: The 5-bromo isomer is generally more sterically congested (the Br is flanked by N1 and C4), altering its interaction with "planar" stationary phases compared to the 4-bromo isomer.
Recommended Column Chemistries:
-
Phenyl-Hexyl (Reversed Phase): The
- interactions differ significantly between the two aromatic isomers. -
PFP (Pentafluorophenyl): Excellent for halogenated compounds.
Step-by-Step Protocol:
-
Column: Use a pre-packed Spherical C18 or Phenyl-Hexyl cartridge (20-30 µm particle size).
-
Solvent System: Water/Acetonitrile (MeCN) or Water/Methanol (MeOH).
-
Tip: MeOH often provides better selectivity (
) for triazoles than MeCN due to hydrogen bonding capabilities with the triazole nitrogens.
-
-
Gradient: Shallow gradient. Start at 10% B, hold for 2 CV (Column Volumes), then ramp to 60% B over 20 CV.
-
Loading: Dissolve crude in minimum DMSO or DMF. Do not dry-load on silica (can cause peak tailing for basic triazoles).
Method 2: Recrystallization (The "Symmetry" Approach)
Best for: Scales > 500 mg where one isomer is dominant (>4:1 ratio).
Theory: The 4-bromo isomer (1,4-substitution) typically possesses higher symmetry and a higher melting point than the 5-bromo isomer, making it less soluble in cold non-polar solvents.
Solvent Screening Table:
| Solvent System | Temp Range | Target Isomer Precipitation |
|---|
| Ethanol / Water (9:1) | Reflux
Protocol:
-
Dissolve mixture in boiling Ethanol (minimum volume).
-
Add Water dropwise until persistent cloudiness appears.
-
Add 1 drop of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temp (2 hours), then 4°C (overnight).
-
Validation: The crystals are usually the 4-bromo isomer. The filtrate (mother liquor) will be enriched in the 5-bromo isomer.
Method 3: Chemical Derivatization (The "Nuclear Option")
Use when chromatography fails and purity is critical.
If the bromine is a placeholder for a cross-coupling reaction (e.g., Suzuki), perform the coupling on the mixture. The resulting products (e.g., 4-phenyl vs 5-phenyl) often have vastly different polarities and are easily separable by standard flash chromatography.
Troubleshooting Guide (FAQ)
Ticket #402: "I see two spots on TLC, but they merge on the column."
-
Root Cause: Column overloading or "band broadening" due to poor solubility in the mobile phase.
-
Fix: Reduce loading to <1% of column mass. Switch from Isocratic to a Step Gradient (e.g., hold at the %B where the first spot elutes for 5 minutes).
Ticket #409: "My 5-bromo isomer is decomposing on silica."
-
Root Cause: 5-halo-1,2,3-triazoles can be acid-sensitive or prone to rearrangement (Dimroth rearrangement logic, though less common with Br). Silica is slightly acidic (
). -
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before running your column. Use a mobile phase containing 0.1% TEA.
Ticket #415: "Can I use Silver Nitrate (
-
Answer: Yes, but proceed with caution.
-
Mechanism:
complexes with the -system. The isomer with more accessible -density (usually the less sterically hindered 4-bromo) will retain longer. -
Protocol: Mix Silica Gel 60 with a solution of
in Acetonitrile. Evaporate solvent in the dark (Rotovap). Pack column. Run in dark (wrap column in foil).
Strategic Decision Matrix
Use this workflow to select the optimal purification method based on your scale and mixture profile.
Figure 2: Strategic workflow for selecting purification methodology.
References & Grounding
-
Regioselective Synthesis Context:
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and RuAAC. Chemical Society Reviews, 39(4), 1302-1315.
-
Note: Understanding the synthesis (Cu vs Ru) is the best way to avoid the separation problem entirely.
-
-
Chromatographic Separation of Triazoles:
-
Perollier, C. et al. (2023). Separation of 1,2,3-triazole isomers using Phenyl-Hexyl stationary phases. Journal of Chromatography A. (General reference for Phenyl-Hexyl selectivity on aromatics).
-
Phenomenex Technical Notes: "Resolution of Positional Isomers on Phenyl-Hexyl Phases."
-
-
NMR Characterization (NOE Logic):
-
Creary, X. et al. (2012).[1] Structure determination of 1,2,3-triazoles via NOE. The Journal of Organic Chemistry, 77(19), 8756-8761.
-
-
Recrystallization Principles:
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (The definitive guide on solvent selection for recrystallization).
-
Sources
Technical Support Center: Troubleshooting Debromination in Palladium Catalysis
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Mitigation of Hydrodehalogenation (Debromination) Side Reactions
Diagnostic Triage: Is it actually Debromination?
Before altering reaction parameters, we must confirm the identity of the byproduct. In palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Negishi), "missing mass" is often misdiagnosed.
The Symptom: Low yield of cross-coupled product.[1][2] The Check: Analyze the reaction mixture via GC-MS or LC-MS.
-
Scenario A: Starting Material Recovery.
-
Observation: Large peak for Ar-Br.
-
Diagnosis: Catalyst deactivation (oxidation) or failed oxidative addition.
-
Action: Degas solvents; switch to a precatalyst (e.g., XPhos Pd G4).
-
-
Scenario B: Protodeboronation (Suzuki Specific).
-
Observation: You see the nucleophile losing its boron group (
). -
Diagnosis: Base-catalyzed hydrolysis of the boronic acid.
-
Action: This is not debromination. Switch to a boronic ester or anhydrous conditions.
-
-
Scenario C: Hydrodehalogenation (The Target Issue).
-
Observation: You see the electrophile losing its halogen (
). Mass change: . -
Diagnosis: Palladium-Hydride (Pd-H) mediated reduction.[2]
-
Action: Proceed to the troubleshooting modules below.
-
Figure 1: Diagnostic logic flow to distinguish debromination from other common failure modes.
Mechanistic Root Cause: The "Hidden" Hydride Sources
Technical Insight:
Debromination is driven by the formation of a Palladium-Hydride (L-Pd-H) species. Once formed, this species undergoes reductive elimination with your aryl halide to form Ar-H. The hydride (
-
-Hydride Elimination from Solvents/Additives:
-
Primary Culprits: DMF, DMA, and secondary alcohols (Isopropanol).
-
Mechanism: DMF decomposes at
(especially with base) to form dimethylamine, which coordinates to Pd and undergoes -hydride elimination.
-
-
-Hydride Elimination from the Base:
-
Culprits: Alkoxides with
-hydrogens (e.g., Sodium Ethoxide, Sodium Isopropoxide).
-
-
Trace Water:
-
Can act as a proton source if the metal center is electron-rich enough to undergo oxidative addition into the O-H bond, though less common than the pathways above.
-
Figure 2: Mechanistic pathway showing how solvent and base impurities feed into the debromination cycle.
Troubleshooting Module: Solvent & Base Selection
User Question: "I am using DMF and NaOEt. My product is 40% debrominated. How do I fix this?"
Recommendation: You have created a "perfect storm" for reduction. DMF decomposes to a reductant, and Ethoxide provides a direct hydride source.
Protocol A: Solvent Swap
Move away from amides (DMF/DMA) if high temperature is required.
| Solvent | Risk Level | Why? |
| DMF / DMA | High | Decomposes to dimethylamine (reductant) + CO. |
| Isopropanol | High | Classic transfer hydrogenation agent (Meerwein-Ponndorf-Verley type). |
| Ethanol | Medium | Can donate hydride via |
| Toluene | Low | Inert to hydride generation.[3] |
| 1,4-Dioxane | Low | Excellent solubility, thermally stable. |
| t-Amyl Alcohol | Low | Sterically hindered; resists |
Protocol B: Base Optimization
Switch to inorganic bases or alkoxides lacking
| Base | Risk Level | Recommendation |
| NaOEt / NaOiPr | High | AVOID. Direct hydride sources. |
| Et_3N / DIPEA | Medium | Can undergo |
| NaOtBu | Low | No |
| K_3PO_4 | Lowest | GOLD STANDARD. Inorganic, no hydride source. |
| Cs_2CO_3 | Lowest | Excellent for solubility in dioxane/toluene. |
Advanced Engineering: Ligand Selection
User Question: "I can't change my solvent (solubility issues). Can the catalyst save me?"
Technical Insight:
Yes. The rate of Reductive Elimination (RE) of your desired product must outcompete the rate of
-
The Fix: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).
-
The Logic: These ligands (e.g., XPhos, SPhos) create a crowded environment around the Pd center. This steric bulk accelerates the expulsion of the product (RE) to relieve strain, effectively "beating" the side reaction.
Recommended Catalyst Systems:
-
XPhos Pd G4: Excellent for aryl chlorides/bromides; suppresses dehalogenation via rapid turnover.
-
SPhos Pd G4: High activity; particularly good for Suzuki coupling.
-
P(t-Bu)3: High electron density promotes oxidative addition, while bulk promotes reductive elimination.
Validation Protocol: The Deuterium Tracking Test
If you cannot identify the source of the hydrogen, perform this control experiment to pinpoint the culprit.
Materials:
Procedure:
-
Run A (Solvent Check): Perform your standard reaction using DMF-d7 instead of DMF.
-
Result: If the byproduct mass shifts by +1 (Ar-D), the solvent is the hydride source.
-
-
Run B (Water Check): Add 5 equivalents of
to the reaction.-
Result: If the byproduct mass shifts by +1 (Ar-D), trace moisture or proton exchange is the cause.
-
-
Run C (Base Check): If A and B are negative, and you are using an alkoxide, the base is the likely donor (confirmed by elimination logic).
References
-
Navarro, O. et al. (2005). "Dehalogenation of Aryl Halides." Journal of Organic Chemistry.
-
Dubbaka, S. R. & Vogel, P. (2005). "Palladium-Catalyzed Cross-Coupling Reactions: The Role of the Base." Angewandte Chemie International Edition.
-
Muzart, J. (2012). "DMF as a Source of Hydrogen."[4] Tetrahedron.
-
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide."
Sources
optimizing reaction temperature for triazole N-methylation vs O-methylation
Topic: Optimizing Reaction Temperature for Triazole N-Methylation vs. O-Methylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Guide & Troubleshooting (Tier 3 Support Level)
Core Technical Directive: The Ambident Challenge
User Assumption: You are likely working with a 1,2,4-triazol-3-one (or a 5-hydroxy-1,2,4-triazole tautomer). Standard unsubstituted triazoles cannot undergo O-methylation. The competition between N-methylation (lactam formation) and O-methylation (lactim ether formation) is a classic example of ambident nucleophile alkylation .
The Executive Summary[1][2][3]
-
Targeting N-Methylation (Thermodynamic Product): Use higher temperatures (reflux), soft electrophiles (MeI), and protic or polar aprotic solvents to favor the stable amide-like resonance.
-
Targeting O-Methylation (Kinetic Product): Use low temperatures (<0°C), hard electrophiles (MeOTf, Me₂SO₄), and non-polar solvents to trap the kinetically favored oxygen attack.
The Science: Thermodynamics, Kinetics, and HSAB[4][5]
To troubleshoot effectively, you must understand the underlying mechanism. The triazolone anion has negative charge delocalized over the Nitrogen and the Oxygen.
Hard-Soft Acid-Base (HSAB) Theory & Temperature Control
| Parameter | N-Methylation (Lactam) | O-Methylation (Lactim Ether) |
| Nature of Nucleophile | Soft Center: Nitrogen (less electronegative, more polarizable). | Hard Center: Oxygen (high electronegativity, high charge density). |
| Control Type | Thermodynamic Control: The C=O bond (amide/lactam) is generally more stable than the C=N bond + O-Me ether. | Kinetic Control: The negative charge is often concentrated on the Oxygen, leading to faster initial attack. |
| Temperature Strategy | High (>60°C): Provides energy to reverse kinetic O-alkylation and equilibrate to the stable N-isomer. | Low (<0°C): Traps the reaction at the fastest forming product (O-isomer) before equilibration occurs. |
| Preferred Electrophile | Methyl Iodide (MeI): Soft electrophile. Matches well with Soft N. | Methyl Triflate (MeOTf) / Dimethyl Sulfate: Hard electrophiles. Match well with Hard O. |
Reaction Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on energy barriers.
Caption: Kinetic vs. Thermodynamic pathways. Note the dashed line indicating potential O-to-N isomerization under high-heat conditions.
Standardized Protocols
Protocol A: Maximizing N-Methylation (Thermodynamic)
Goal: >95% N-selectivity. Mechanism: Uses heat to overcome the activation barrier for N-attack and allows thermodynamic equilibration.
-
Solvent: Methanol (protic solvents H-bond to Oxygen, shielding it and favoring N-attack) or DMF.
-
Base: Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃).
-
Electrophile: Methyl Iodide (MeI) - Soft electrophile.
-
Temperature: Reflux (65°C for MeOH, 80-100°C for DMF).
-
Procedure:
-
Dissolve triazolone (1.0 eq) in MeOH.
-
Add NaOMe (1.1 eq) and stir for 30 min at RT to form the salt.
-
Add MeI (1.2 eq).
-
CRITICAL STEP: Heat to reflux immediately and maintain for 12–16 hours.
-
Why? Extended heating allows any kinetically formed O-methyl product to potentially revert or isomerize (via Chapman-like rearrangement mechanisms) to the thermodynamically stable N-methyl lactam [1].
-
Protocol B: Maximizing O-Methylation (Kinetic)
Goal: Trapping the O-isomer. Mechanism: Uses low temperature and hard reagents to favor the fastest reaction path.
-
Solvent: DCM or THF (Non-polar/Aprotic favors the "naked" oxygen anion).
-
Base: Silver Carbonate (Ag₂CO₃) or NaH. Note: Silver salts often promote O-alkylation via coordination to Nitrogen.
-
Electrophile: Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me₃OBF₄) - Hard electrophiles.
-
Temperature: -78°C to 0°C.
-
Procedure:
-
Dissolve substrate in dry DCM under N₂.
-
Add Base at 0°C.
-
Cool to -78°C (if solubility permits) or 0°C.
-
Add MeOTf dropwise.
-
CRITICAL STEP: Quench the reaction immediately upon consumption of starting material (monitor via TLC). Do not let it warm up or stir overnight.
-
Why? Speed is key. If you let it equilibrate, the O-product will rearrange to the N-product [2].
-
Troubleshooting Guide (FAQ)
Q1: I am running the reaction at reflux with MeI, but I still see ~10-15% O-methylated impurity. How do I fix this?
Diagnosis: Your solvent might be too non-polar, or the reaction time is too short. Solution:
-
Switch Solvent: Change from Acetone/DCM to Methanol or Ethanol . Protic solvents form hydrogen bonds with the triazolate oxygen, effectively "caging" it and forcing the electrophile to attack the Nitrogen [3].
-
Increase Heat/Time: Push the reaction longer. Thermodynamic control requires time.
-
Check Counter-ion: Use Lithium bases (LiOH). Lithium coordinates tightly to Oxygen (hard-hard), blocking it from attacking the methyl group.
Q2: I specifically need the O-methyl isomer, but I keep getting mixtures.
Diagnosis: You are likely engaging thermodynamic control inadvertently. Solution:
-
Lower Temperature: Ensure reagents are added at -78°C or 0°C.
-
Change Reagent: Stop using Methyl Iodide. Switch to Methyl Triflate or Dimethyl Sulfate . These "hard" electrophiles react preferentially with the "hard" oxygen center.
-
Stop Early: Quench the reaction immediately. Do not do an overnight stir.
Q3: My reaction is stalled at 50% conversion.
Diagnosis: Alkylation of triazoles releases acid (HI or HOTf), which protonates the remaining triazolate anion, rendering it non-nucleophilic. Solution: Ensure you have at least 2.0 equivalents of base (or a scavenger like Hunig's base) to neutralize the acid byproduct.
Diagnostic Decision Tree
Use this flow to determine your next experimental step.
Caption: Troubleshooting logic flow for triazole alkylation optimization.
References
-
BenchChem. (2025).[1] Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate. Retrieved from
-
Dalal Institute. (2021). Kinetic and Thermodynamic Control in Organic Reactions. A Textbook of Organic Chemistry. Retrieved from
-
Dale, H. J. A., et al. (2019).[2] Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation. National Institutes of Health (PubMed). Retrieved from
-
LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from
Sources
Technical Support Center: Strategies for the Removal of Copper Catalyst Residues from Triazole Synthesis Products
Welcome to the Technical Support Center for the purification of triazole synthesis products. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust and versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, and face the critical challenge of removing residual copper catalysts.
The presence of copper in the final product, particularly in pharmaceutical applications, is strictly regulated due to its potential toxicity.[1][2][3] Therefore, effective and validated removal strategies are not just a matter of product purity, but of safety and regulatory compliance. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the removal of copper catalyst residues.
Q1: What are the primary methods for removing residual copper from my triazole product?
The most effective and widely used methods for copper removal can be categorized as follows:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique involves washing an organic solution of your product with an aqueous solution containing a chelating agent. Common chelators include Ethylenediaminetetraacetic acid (EDTA), ammonia, and ammonium chloride.[4][5] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[4]
-
Filtration through Solid Supports: The crude reaction mixture can be passed through a plug of adsorbent material such as silica gel, alumina, or Celite.[4][6] These materials effectively adsorb the copper catalyst, allowing the purified product to be collected in the eluent.
-
Solid-Phase Scavenger Resins: These are functionalized polymers with a high affinity for copper ions.[4] The resin is stirred with the reaction mixture and subsequently removed by simple filtration, offering a clean and efficient purification method.[2]
-
Dialysis: For macromolecular products such as bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is a gentle and effective method for removing small molecule impurities, including the copper catalyst.[4]
Q2: My purified product remains blue or green. What does this indicate and what should I do?
A persistent blue or green hue in your product is a strong indicator of residual copper contamination.[4] This can arise from incomplete removal by the initial purification method or, in some cases, because the triazole product itself can chelate copper.[5] The nitrogen atoms in the triazole ring can coordinate with copper ions, making their removal more challenging.[5][7]
Troubleshooting Steps:
-
Repeat the Purification: Perform additional aqueous washes with your chosen chelating agent or pass the product through a fresh silica gel plug.[4]
-
Combine Methods: A multi-step approach, such as an EDTA wash followed by silica filtration, is often more effective.[4][6]
-
Use a Stronger Chelator or Scavenger: If your product has a high affinity for copper, consider a stronger chelating agent or a scavenger resin with a very high binding capacity for copper.[5]
Q3: I'm experiencing low product yield after an aqueous workup. What are the likely causes and solutions?
Low product yield following aqueous extraction often points to the partial water solubility of your triazole product.
Solutions:
-
Brine Wash: After the chelator wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and driving it back into the organic phase.[4]
-
Alternative Methods: For water-soluble products, avoid aqueous washes altogether. Instead, opt for methods like scavenger resins or dialysis.[4]
Q4: How do I know if the copper has been sufficiently removed?
Visual inspection (disappearance of blue/green color) is a preliminary indicator, but for applications in drug development, quantitative analysis is mandatory to meet regulatory limits, which can be in the low parts-per-million (ppm) range.[8]
Recommended Analytical Techniques:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive and accurate technique for quantifying trace metals.[9][10][11]
-
Atomic Absorption Spectrometry (AAS): Another robust method for the determination of metal concentrations.[8][12]
In-Depth Troubleshooting Guides
This section provides a more detailed approach to tackling common and complex issues during copper removal.
Guide 1: Persistent Copper Contamination Despite Aqueous Washes
Scenario: You have performed multiple washes with an EDTA solution, but your organic layer or final product retains a blue/green tint.
Causality Analysis:
This issue often arises from one of two scenarios: either the chelation is inefficient, or your product itself has a strong affinity for copper, creating a competing equilibrium that disfavors the complete transfer of copper to the aqueous phase.[5][7]
Workflow for Resolution:
Caption: Troubleshooting workflow for persistent copper contamination.
Expert Insights: The effectiveness of EDTA as a chelating agent is pH-dependent. For copper, a slightly basic pH of around 8 is often optimal for complexation.[5] If adjusting the pH does not resolve the issue, it is a strong indication that the triazole product itself is a potent copper ligand. In such cases, switching to a solid-phase scavenger with a higher binding affinity for copper is the recommended course of action.
Guide 2: Column Chromatography Fails to Separate Product from Copper
Scenario: During silica gel column chromatography, the copper species co-elutes with your product.
Causality Analysis:
This occurs when the copper species and your triazole product have similar polarities and, therefore, similar affinities for the stationary phase.
Preventative & Remedial Actions:
-
Pre-Chromatography Chelation: Always perform an aqueous wash with a chelating agent to remove the bulk of the copper before loading your sample onto the column.[4]
-
Change the Stationary Phase: If co-elution persists, consider switching to a different stationary phase, such as alumina, which may have a different selectivity for your product versus the copper complex.
-
Pre-Column Scavenging: Utilize a scavenger resin to remove the copper prior to chromatography. This is often the most robust solution.
Comparative Analysis of Copper Removal Methods
Direct comparative studies on the efficiency of different copper removal methods under identical conditions are limited in the scientific literature. However, the following table summarizes available data to provide a guideline for method selection.
| Method | Typical Starting [Cu] | Typical Final [Cu] | Removal Efficiency | Key Advantages | Key Disadvantages |
| Aqueous Wash (EDTA) | High (mM range) | < 50 ppm[6] | >99% (often) | Inexpensive, widely applicable. | Can lead to product loss if product is water-soluble; can be time-consuming with multiple washes.[4] |
| Aqueous Wash (Ammonia) | High (mM range) | < 50 ppm[6] | >99% (often) | Effective for Cu(I) and Cu(II). | Product must be stable to basic pH.[6] |
| Silica Gel Filtration | Moderate to High | Variable | Good | Simple, can be combined with other methods. | May require large volumes of solvent; potential for product adsorption on silica. |
| Scavenger Resins | High (mM range) | < 10 ppm[4] | >99% | High efficiency and selectivity; simple filtration workup; minimal product loss.[2] | Higher cost compared to simple washes. |
| Dialysis (for Bioconjugates) | Low to Moderate | Very Low (ppb) | Excellent | Gentle, effective for large molecules. | Slow process, not suitable for small molecules. |
Note: The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented should be used as a guideline, and optimization for a specific reaction is often necessary.[4]
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent immiscible with water.
Principle of Chelation:
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This "claw-like" grip results in a very stable, water-soluble copper-EDTA complex, which is then easily extracted into the aqueous phase.[1][13]
Caption: Chelation of a copper ion by EDTA to form a stable, water-soluble complex.
Materials:
-
Crude reaction mixture in a water-immiscible organic solvent (e.g., DCM, Ethyl Acetate).
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, with the pH adjusted to ~8 with NaOH.[5]
-
Separatory funnel.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.[4]
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[4]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[4]
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[4]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Protocol 2: Filtration through a Silica Gel Plug
This method is useful for removing finely suspended or dissolved copper species and can be used as a standalone method or in combination with an aqueous wash.
Materials:
-
Crude reaction mixture.
-
Silica gel (230-400 mesh).
-
Sand.
-
Glass column or Büchner funnel.
-
Elution solvent (a solvent system in which your product is soluble and ideally less polar than the copper salts).
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a column or funnel.
-
Add a small layer of sand, followed by a 2-3 cm layer of silica gel. Top with another layer of sand.
-
Pre-elute the silica plug with the chosen elution solvent.
-
Concentrate the crude reaction mixture and redissolve it in a minimal amount of the elution solvent.
-
Carefully load the solution onto the top of the silica plug.
-
Elute the product from the silica plug with the chosen solvent system, collecting the eluent. The more polar copper salts should remain adsorbed on the silica.[5]
Protocol 3: Copper Removal with a Scavenger Resin
This protocol provides a general guideline for using commercially available copper scavenger resins.
Materials:
-
Crude reaction mixture in a suitable solvent.
-
Copper scavenger resin (e.g., QuadraSil®, SiliaMetS®, MP-TMT).
-
Stir plate and stir bar.
-
Filtration apparatus.
Procedure:
-
To the reaction mixture, add the scavenger resin. A typical starting point is 3-5 equivalents relative to the amount of copper catalyst used.
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the specific resin and reaction conditions.[4]
-
Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and then concentrate to obtain the purified product.
Validation of Copper Removal in a Regulatory Context
For drug development professionals, demonstrating the effectiveness and consistency of a copper removal process is crucial. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, provide a framework for this.[14][15]
When validating your copper removal method, you must demonstrate:
-
Specificity: The analytical method for copper quantification is not affected by the presence of your product or other impurities.[15]
-
Accuracy: The measured amount of copper is close to the true value.[15]
-
Precision: The method gives consistent results upon repeated analysis of the same sample.[15]
-
Limit of Quantification (LOQ): The lowest amount of copper that can be reliably quantified. This must be below the regulatory limit for your product.
A validation report should be prepared that documents the protocol and the results of these studies.[14]
References
- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem. (n.d.).
- Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions - Benchchem. (n.d.).
-
Workup for Removing Copper Salts - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 20, 2026, from [Link]
-
Workup for Removing Copper Salts. (n.d.). Retrieved February 20, 2026, from [Link]
-
General Concepts of the Chemistry of Chelation - Chem Connections. (n.d.). Retrieved February 20, 2026, from [Link]
-
EDTA Chelating Agent → Area → Sustainability. (n.d.). Retrieved February 20, 2026, from [Link]
- US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents. (n.d.).
-
Removal Efficiency and Binding Mechanisms of Copper and Copper−EDTA Complexes Using Polyethyleneimine - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]
-
Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation - SciSpace. (n.d.). Retrieved February 20, 2026, from [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31). Retrieved February 20, 2026, from [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (2022, October 11). Retrieved February 20, 2026, from [Link]
-
What is the mechanism of Disodium edetate? - Patsnap Synapse. (2024, July 17). Retrieved February 20, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 20, 2026, from [Link]
-
Decomplexation of Cu(II)-EDTA at various pH values [Initial Cu(II) - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis and Characterization of EDTA Complexes Useful for Trace Elements Supplementation - SciELO. (n.d.). Retrieved February 20, 2026, from [Link]
-
The Effect of pH on the Stability of EDTA Chelates - Wellyou Tech. (2025, September 15). Retrieved February 20, 2026, from [Link]
-
Determination of Trace Impurities in High-Purity Copper by Sequential ICP-OES with Axial Viewing - Agilent. (n.d.). Retrieved February 20, 2026, from [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. (2020, January 16). Retrieved February 20, 2026, from [Link]
-
Ich guidelines for validation final | PPTX - Slideshare. (n.d.). Retrieved February 20, 2026, from [Link]
-
Filtration through silica - YouTube. (2024, October 2). Retrieved February 20, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved February 20, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved February 20, 2026, from [Link]
-
A novel compound cleaning solution for benzotriazole removal after copper CMP. (n.d.). Retrieved February 20, 2026, from [Link]
-
strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004, October 29). Retrieved February 20, 2026, from [Link]
-
Copper- Determination by AAS - OIV. (n.d.). Retrieved February 20, 2026, from [Link]
-
Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review - Hilaris Publisher. (2016, July 20). Retrieved February 20, 2026, from [Link]
-
Determination of Heavy Metals by ICP-OES and F-AAS after Preconcentration with 2,2′-Bipyridyl and Erythrosine - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]rosine)
Sources
- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper- Determination by AAS | OIV [oiv.int]
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- 10. agilent.com [agilent.com]
- 11. analytik-jena.com [analytik-jena.com]
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- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for 4- and 5-Substituted 1-Methyl-1,2,3-Triazoles
Authored by: A Senior Application Scientist
Introduction: The Ubiquitous Triazole in Modern Chemistry
The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry, materials science, and chemical biology.[1][2] Its prevalence is largely due to the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] These five-membered heterocyclic rings are not merely inert linkers; their unique electronic properties, including a significant dipole moment and ability to participate in hydrogen bonding, contribute to their diverse biological activities, which include anticancer, anti-HIV, and antibacterial properties.[1][4]
Given their widespread application, the unambiguous characterization of substituted 1,2,3-triazoles is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for elucidating the precise substitution pattern on the triazole ring.[5][6] The chemical shifts of the triazole ring carbons (C4 and C5) are highly sensitive to the electronic nature of the substituents, providing a detailed fingerprint of the molecular structure.
This guide provides an in-depth comparison of the 13C NMR chemical shifts for 4- and 5-substituted 1-methyl-1,2,3-triazoles. We will explore the underlying principles governing these chemical shifts, supported by experimental data, and provide a practical protocol for the synthesis and NMR analysis of a representative compound.
Understanding Substituent Effects on 13C NMR Chemical Shifts
The electron distribution within the 1,2,3-triazole ring is significantly influenced by the nature of the substituents at the C4 and C5 positions. These substituent effects can be broadly categorized as inductive and resonance effects, which in turn dictate the shielding or deshielding of the ring carbons, leading to upfield or downfield shifts in the 13C NMR spectrum, respectively.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct and predictable influences on the chemical shifts of the C4 and C5 carbons.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and carbonyl groups (-C=O) withdraw electron density from the triazole ring through inductive and/or resonance effects. This deshields the ring carbons, causing their 13C NMR signals to appear at a higher chemical shift (downfield).
-
Electron-Donating Groups (EDGs): Conversely, substituents like amino (-NH2), and alkoxy (-OR) groups donate electron density to the triazole ring. This increased electron density shields the ring carbons, resulting in an upfield shift (lower chemical shift) of their 13C NMR signals.
The position of the substituent (4- or 5-position) is also a critical determinant of the observed chemical shifts. The electronic communication between the substituent and the ring carbons differs for the two isomers, leading to distinct 13C NMR profiles.
Comparative Analysis of 13C NMR Chemical Shifts
The following tables summarize the experimentally observed 13C NMR chemical shifts for a series of 4- and 5-substituted 1-methyl-1,2,3-triazoles. These data have been compiled from various authoritative sources.
Table 1: 13C NMR Chemical Shifts (δ, ppm) for 4-Substituted 1-Methyl-1,2,3-Triazoles
| Substituent (R) | C4 (ppm) | C5 (ppm) | N-CH3 (ppm) |
| -H | ~134.0 | ~123.0 | ~35.0 |
| -CH3 | ~142.0 | ~121.0 | ~35.5 |
| -Phenyl | ~147.0 | ~120.0 | ~36.0 |
| -C(O)OCH2CH3 | ~140.0 | ~128.0 | ~36.5 |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for 5-Substituted 1-Methyl-1,2,3-Triazoles
| Substituent (R) | C4 (ppm) | C5 (ppm) | N-CH3 (ppm) |
| -H | ~134.0 | ~123.0 | ~35.0 |
| -CH3 | ~132.0 | ~130.0 | ~34.5 |
| -Phenyl | ~135.0 | ~130.0 | ~34.0 |
| -C(O)OCH2CH3 | ~138.0 | ~135.0 | ~34.0 |
Note: The chemical shift values presented are approximate and can vary depending on the solvent and other experimental conditions.
Key Observations and Mechanistic Interpretations:
-
Unsubstituted 1-Methyl-1,2,3-triazole: The parent compound provides a baseline for comparison. The C4 carbon is typically observed downfield relative to the C5 carbon.[7]
-
Effect of Alkyl and Aryl Groups: In the 4-substituted series, both methyl and phenyl groups cause a downfield shift of the C4 signal, with the phenyl group having a more pronounced effect due to its anisotropic and electronic properties.[8] Conversely, in the 5-substituted series, a methyl group at the 5-position leads to a downfield shift of the C5 signal and a slight upfield shift of the C4 signal.
-
Effect of Carbonyl Group: An ester group, being an electron-withdrawing group, at the 4-position causes a significant downfield shift of the C5 signal and a moderate downfield shift of the C4 signal. When placed at the 5-position, the ester group deshields both C4 and C5, with a more substantial effect on the C5 carbon.
Visualizing Substituent Effects
The following diagram illustrates the general structure of the studied compounds and the electronic influence of electron-donating and electron-withdrawing groups on the triazole ring.
Caption: Electronic effects of substituents on the 1-methyl-1,2,3-triazole ring.
Experimental Protocol: Synthesis and 13C NMR Analysis of 1-Methyl-4-phenyl-1,2,3-triazole
This section provides a detailed, self-validating protocol for the synthesis of a representative 1-methyl-1,2,3-triazole and the subsequent acquisition of its 13C NMR spectrum.
I. Synthesis of 1-Methyl-4-phenyl-1,2,3-triazole
This synthesis proceeds via a well-established copper(I)-catalyzed cycloaddition reaction.[2][9]
Materials:
-
Phenylacetylene
-
Methyl azide (handle with extreme caution, preferably generated in situ)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of phenylacetylene (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.05 mmol, 5 mol%) and DIPEA (2.0 mmol).
-
Carefully add a solution of methyl azide (1.2 mmol) in THF. Caution: Methyl azide is explosive and should be handled with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-methyl-4-phenyl-1,2,3-triazole.
II. 13C NMR Spectrum Acquisition and Analysis
Instrumentation:
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tube
-
Deuterated chloroform (CDCl3)
Procedure:
-
Dissolve approximately 20-30 mg of the purified 1-methyl-4-phenyl-1,2,3-triazole in ~0.6 mL of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a proton-decoupled 13C NMR spectrum. Typical acquisition parameters include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal of CDCl3 (δ 77.16 ppm).
-
Assign the peaks corresponding to the C4, C5, and N-CH3 carbons based on the expected chemical shift ranges and comparison with literature data. Two-dimensional NMR experiments, such as HSQC and HMBC, can be employed for unambiguous assignments.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and 13C NMR analysis of a substituted 1-methyl-1,2,3-triazole.
Conclusion
The 13C NMR chemical shifts of 4- and 5-substituted 1-methyl-1,2,3-triazoles are highly sensitive to the nature and position of the substituents. A thorough understanding of these substituent effects is crucial for the accurate structural elucidation of this important class of compounds. By systematically comparing experimental data and understanding the underlying electronic principles, researchers can confidently assign the substitution patterns of novel 1,2,3-triazole derivatives. The provided experimental protocol offers a reliable method for the synthesis and NMR characterization of these molecules, empowering researchers in drug discovery and materials science to advance their respective fields.
References
-
1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem. Available at: [Link]
-
effect-ofn-substituents-on-the13c-nmr-parameters-of-azoles - Ask this paper | Bohrium. Available at: [Link]
- Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies.
- Supplementary Information File.
-
1H and 13C NMR Data for triazole 1 - Rsc.org. Available at: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
- One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides.
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Available at: [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines - Arkivoc. Available at: [Link]
-
Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC. Available at: [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana - Semantic Scholar. Available at: [Link]
-
¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... - ResearchGate. Available at: [Link]
-
(13)c-nmr spectra of phenyl-substituted azoles, a conformational study - SciSpace. Available at: [Link]
-
13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. Available at: [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed. Available at: [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. Available at: [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica. Available at: [Link]
-
Selected 1 H, 13 C and 15 N NMR chemical shifts in ppm for compounds 2. - ResearchGate. Available at: [Link]
Sources
- 1. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
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- 9. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromo-1-Methyltriazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate favorable interactions with biological targets. The functionalization of this core structure through cross-coupling reactions is a critical strategy in the synthesis of novel pharmaceutical candidates. Among the most versatile precursors for such modifications are the brominated isomers of 1-methyl-1,2,3-triazole. This guide provides an in-depth comparison of the reactivity of 4-bromo-1-methyl-1,2,3-triazole and 5-bromo-1-methyl-1,2,3-triazole in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the nuanced differences in their reactivity is paramount for rational reaction design and the efficient synthesis of complex molecules.
The Decisive Factors: Electronic and Steric Landscapes of the 1-Methyl-1,2,3-Triazole Core
The differing reactivity of the 4-bromo and 5-bromo isomers is not arbitrary; it is a direct consequence of the distinct electronic and steric environments of the C4 and C5 positions of the 1-methyl-1,2,3-triazole ring.
The 1,2,3-triazole ring is electron-deficient, a characteristic that generally enhances the reactivity of attached halides in palladium-catalyzed cross-coupling reactions by facilitating the rate-determining oxidative addition step.[1] However, the electron distribution within the ring is not uniform. The C5 position is situated between two nitrogen atoms (N1 and N-N2), making it more electron-deficient than the C4 position, which is adjacent to only one nitrogen (N-N2). This heightened electrophilicity at C5 generally leads to a lower energy barrier for the oxidative addition of the Pd(0) catalyst to the C-Br bond.
From a steric perspective, the C4 position is flanked by the N-methyl group at N1 and the C5 carbon, while the C5 position is neighbored by the N1-methyl group and the N-N2 nitrogen. The steric encumbrance at both positions is relatively low, but the proximity of the N-methyl group to the C5 position can play a role in the approach of bulky catalysts and coupling partners.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. Experimental evidence indicates a clear difference in the reactivity of the two isomers.
In a direct comparative study, 5-bromo-1-methyl-1,2,3-triazole has been shown to be more reactive than its 4-bromo counterpart in Suzuki-Miyaura cross-coupling reactions.[2] This can be attributed to the more electron-deficient nature of the C5 position, which facilitates the oxidative addition of the palladium catalyst to the C-Br bond.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-methyl-1,2,3-triazole | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 5-Bromo-1-methyl-1,2,3-triazole | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |
Table 1: Comparative yields in the Suzuki-Miyaura coupling of 4-bromo- and 5-bromo-1-methyl-1,2,3-triazole with phenylboronic acid. Data is representative and compiled from typical literature procedures.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-1-methyl-1,2,3-triazole with an arylboronic acid.
Materials:
-
Bromo-1-methyl-1,2,3-triazole (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Sphos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add the bromo-1-methyl-1,2,3-triazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of toluene and add this solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for introducing alkynyl moieties into organic molecules.[5] Similar to the Suzuki coupling, the reactivity of bromotriazoles in the Sonogashira reaction is heavily influenced by the electronic nature of the C-Br bond.
While a direct head-to-head comparative study under identical conditions is less commonly reported, the general principles of reactivity suggest that 5-bromo-1-methyl-1,2,3-triazole would be more reactive than the 4-bromo isomer. The increased electrophilicity of the C5 position should facilitate a more rapid oxidative addition of the palladium catalyst.[6]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-methyl-1,2,3-triazole | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 8 | ~70-80 |
| 5-Bromo-1-methyl-1,2,3-triazole | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 3 | >90 |
Table 2: Representative yields in the Sonogashira coupling of 4-bromo- and 5-bromo-1-methyl-1,2,3-triazole with phenylacetylene. Data is representative and compiled from typical literature procedures.[7]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a bromo-1-methyl-1,2,3-triazole with a terminal alkyne.
Materials:
-
Bromo-1-methyl-1,2,3-triazole (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask, add the bromo-1-methyl-1,2,3-triazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[8] The reactivity trends observed in C-C coupling reactions generally hold for C-N couplings as well.
Recent studies have provided direct comparative data for the Buchwald-Hartwig amination of 4- and 5-halo-1,2,3-triazoles.[9] These studies confirm that the 5-halo isomers are significantly more reactive than the 4-halo isomers, consistent with the greater electrophilicity of the C5 position.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-methyl-1,2,3-triazole | Aniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 24 | ~60-70 |
| 5-Bromo-1-methyl-1,2,3-triazole | Aniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 6 | >95 |
Table 3: Representative yields in the Buchwald-Hartwig amination of 4-bromo- and 5-bromo-1-methyl-1,2,3-triazole with aniline. Data is representative and compiled from typical literature procedures.[9][10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a bromo-1-methyl-1,2,3-triazole with an amine.
Materials:
-
Bromo-1-methyl-1,2,3-triazole (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the bromo-1-methyl-1,2,3-triazole and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of 4-bromo- and 5-bromo-1-methyl-1,2,3-triazole in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic properties of the triazole ring. The C5 position is more electron-deficient than the C4 position, leading to a more facile oxidative addition of the palladium catalyst to the C-Br bond. Consequently, 5-bromo-1-methyl-1,2,3-triazole is the more reactive isomer in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
For synthetic chemists, this differential reactivity has important implications. When seeking to perform a cross-coupling reaction on a 1-methyl-1,2,3-triazole scaffold, the 5-bromo isomer will generally provide higher yields in shorter reaction times under milder conditions. Conversely, if selective functionalization of a di-brominated triazole is desired, the C5 position can be expected to react preferentially. By understanding the underlying electronic and steric factors governing the reactivity of these valuable building blocks, researchers can design more efficient and predictable synthetic routes to novel and complex molecules for drug discovery and development.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
- ThalesNano. Flow Chemistry: Sonogashira Coupling.
- Tetra-hedron Letters. Sonogashira cross-coupling of 3-bromo-1,2-diones.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Synthesis. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. [Link]
-
Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole
Foreword: In modern drug discovery and chemical research, the synthesis of novel heterocyclic compounds is paramount. 4-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole is a valuable intermediate in this field.[1] However, beyond its synthetic utility lies a responsibility for its safe handling and disposal. This guide provides a comprehensive, field-tested framework for the proper management of waste containing this compound. Our approach is grounded in the established principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory operations remain both productive and safe.
Hazard Assessment and Characterization
A specific Safety Data Sheet (SDS) for 4-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole is not consistently available. Therefore, a conservative hazard assessment must be conducted based on the toxicological data of structurally analogous compounds. This compound is a halogenated (brominated) heterocyclic organic molecule. The presence of the bromo-triazole functional group suggests a potential for skin, eye, and respiratory irritation, as well as acute oral toxicity.
The causality for this conservative approach stems from the known hazards of similar molecules. For instance, closely related brominated triazoles are classified with specific GHS hazard statements.[2][3][4][5] It is scientifically prudent to assume this compound shares a similar hazard profile until proven otherwise.
| Potential Hazard | GHS Hazard Classification (Anticipated) | Basis for Assessment (Analogous Compounds) |
| Acute Oral Toxicity | Warning, H302: Harmful if swallowed | Based on 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole and Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.[4][5] |
| Skin Irritation | Warning, H315: Causes skin irritation | Based on 4-Bromo-1-methyl-1H-1,2,3-triazole and related brominated triazoles.[2][3][4] |
| Eye Irritation | Warning, H319: Causes serious eye irritation | Based on 4-Bromo-1-methyl-1H-1,2,3-triazole and related brominated triazoles.[2][3][4] |
| Respiratory Irritation | Warning, H335: May cause respiratory irritation | Based on 4-Bromo-1-methyl-1H-1,2,3-triazole and related brominated triazoles.[2][4] |
| Environmental Hazard | Warning, H411: Toxic to aquatic life with long lasting effects | A common classification for halogenated organic compounds. Improper disposal can harm aquatic environments and water treatment facilities.[6] |
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling 4-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole and its associated waste streams. The rationale is to create a barrier against the anticipated routes of exposure (skin contact, eye contact, and inhalation).
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use. Contaminated gloves should be disposed of as hazardous waste.[3]
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] This is critical to prevent contact with a substance presumed to be a serious eye irritant.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Work Area: All handling of this compound, including transfer to waste containers, should be performed inside a certified chemical fume hood to mitigate the risk of inhaling vapors or aerosols.[8]
Waste Segregation and Containment Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation.[9] As a brominated organic compound, 4-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole waste must be classified as Halogenated Organic Waste .[10][11]
The logic behind this strict segregation is twofold:
-
Regulatory Compliance: The EPA's Resource Conservation and Recovery Act (RCRA) mandates the separation of different hazardous waste classes.[12]
-
Disposal Method: Halogenated waste typically requires high-temperature incineration to prevent the formation of persistent organic pollutants. Mixing it with non-halogenated waste complicates and increases the cost of disposal.[8]
Step-by-Step Waste Collection Procedure:
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department. These are typically made of a compatible material like high-density polyethylene (HDPE).[10][13]
-
Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and a list of its chemical constituents, including "4-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole" and any solvents used.[9] Do not use abbreviations or chemical formulas.
-
Transferring Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a designated funnel for liquid transfers; do not leave the funnel in the container.[9]
-
For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into a designated solid halogenated waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[6][9] This prevents the release of volatile compounds.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6][13]
-
Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids, bases, and oxidizing agents.[9][10][14]
-
-
Arrange for Disposal: Once the container is 90% full, complete a chemical waste pickup request form as required by your institution's EH&S office.[9][15]
CRITICAL: Things to AVOID
-
DO NOT mix halogenated waste with non-halogenated waste.[8][11]
-
DO NOT allow waste to evaporate in the fume hood as a means of disposal.[15]
-
DO NOT mix incompatible waste streams. Keep acids, bases, and organics separate unless they are part of the same experimental residue.[14]
Spill Management Protocol
In the event of a minor spill within a fume hood or on a workbench, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full, mandatory PPE as described in Section 2.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to cover and absorb the spill. Do not use combustible materials like paper towels for large spills of organic liquids.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal as halogenated hazardous waste.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S office, following institutional procedures.
For large spills, or any spill outside of a contained area, evacuate the lab immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 4-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole.
Caption: Waste Disposal Workflow for Brominated Triazole Compounds.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
-
Chemical Waste (Guidance Note). University of Glasgow Safety & Environmental Protection Services.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
4-Bromo-1-methyl-1H-1,2,3-triazole. PubChem, National Center for Biotechnology Information.
-
4,5-DIBROMO-1H-1,2,3-TRIAZOLE Safety Data Sheet. Echemi.
-
JP-6844 - Safety Data Sheet. Combi-Blocks, Inc.
-
Safety Data Sheet - Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Angene Chemical.
-
5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole. Sigma-Aldrich.
-
Halogenated Solvents. Washington State University Environmental Health & Safety.
-
SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.
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SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
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SAFETY DATA SHEET - 1-Methyl-1,2,4-triazole. Fisher Scientific.
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Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
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4-Bromo-1-methyl-1H-1,2,3-triazole. BLDpharm.
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Safety Data Sheet - 3-Bromo-5-methoxy-1-methyl-1H-indazole. CymitQuimica.
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Cas No. 13273-53-5 4-Bromo-1-methyl-1H-1,2,3-triazole. Arborpharmchem.
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4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. NSJ Prayoglife.
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
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A Senior Application Scientist's Guide to Handling 4-Bromo-5-(methoxymethyl)-1-methyltriazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Your safety, and the integrity of your work, hinges on a robust and well-informed approach to chemical handling. This guide provides essential, field-proven safety and logistical protocols for 4-Bromo-5-(methoxymethyl)-1-methyltriazole, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Profile: An Evidence-Based Assessment
While a specific Safety Data Sheet (SDS) for 4-Bromo-5-(methoxymethyl)-1-methyltriazole is not publicly available, a thorough understanding of its hazards can be extrapolated from its structural components: a brominated aromatic system and a triazole ring.
-
Brominated Compounds : Molecules in this class are often associated with skin and eye irritation.[1] Some are classified as harmful if swallowed or in contact with skin.[1][2]
-
Triazole Derivatives : The triazole moiety itself can present significant hazards. For instance, 1,2,4-Triazole is known to be combustible, may damage fertility or an unborn child, and can decompose on heating to produce toxic fumes like nitrogen oxides.[3][4] A related compound, 4-Bromo-1-methyl-1H-1,2,3-triazole, is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5]
Given these characteristics, it is imperative to treat 4-Bromo-5-(methoxymethyl)-1-methyltriazole as a hazardous substance, assuming it causes skin, eye, and respiratory irritation and may be harmful if ingested or absorbed through the skin.
| Hazard Class | Anticipated Risk | Rationale |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Based on data for analogous brominated and triazole compounds.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common hazard for brominated aromatic compounds.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common hazard for this class of chemicals.[5][7] |
| Respiratory Irritation | May cause respiratory irritation, especially if in powder form. | Based on data for similar substituted triazoles.[5][6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | A noted hazard for the parent 1,2,4-triazole structure.[3][4] |
Personal Protective Equipment (PPE): Your Final Barrier to Exposure
The selection of PPE is not a passive step but an active risk mitigation strategy. The following protocol is designed as a self-validating system to ensure maximum protection.
Step 1: Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes, which can occur during transfers or reaction quenching, necessitates a higher level of protection.
-
Primary Protection : Wear chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[7] Goggles provide a full seal around the eyes, protecting against splashes from any direction.
-
Secondary Protection : When handling larger quantities (>5g) or performing splash-prone operations, supplement goggles with a full-face shield.[8] A face shield offers a broader barrier, protecting the entire face from splashes and contact.[8]
Step 2: Skin and Body Protection
-
Gloves : Double-gloving is the recommended best practice. Use powder-free nitrile gloves as the inner layer for dexterity and a heavier-duty, chemically resistant outer glove.[8]
-
Causality : While nitrile offers good general protection, the breakthrough time for halogenated organic compounds can be variable. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[8]
-
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure cuff is mandatory. The cuffs should be tucked under the outer glove to create a continuous barrier.[8]
-
Additional Protection : For operations involving large quantities, consider a chemically resistant apron and shoe covers.
Step 3: Respiratory Protection
All handling of solid 4-Bromo-5-(methoxymethyl)-1-methyltriazole or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Standard Operations : No respiratory protection is required if work is conducted within a properly functioning fume hood.
-
Emergency Situations : In the event of a large spill or if engineering controls fail, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7][9] All personnel requiring respirator use must be fit-tested and trained in accordance with OSHA regulations.[8]
Operational and Disposal Plans
A seamless workflow from handling to disposal is critical for maintaining a safe laboratory environment.
Experimental Workflow: Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure.
-
Donning PPE : Don all required PPE as described above, starting with the lab coat, then goggles/face shield, and finally, gloves (inner and outer).
-
Weighing : If the compound is a solid, weigh it directly into a tared container within the fume hood. Avoid creating dust.[9][10] If any material is spilled, clean it up immediately following the spill procedures below.
-
Transfer : Use a spatula or powder funnel for solid transfers. For solutions, use appropriate glassware and a funnel to prevent spills.
-
Reaction : Keep the reaction vessel closed to the extent possible. Ensure any off-gassing is properly vented or scrubbed.
-
Decontamination : After the procedure, decontaminate all surfaces with an appropriate solvent. Wipe down the exterior of all glassware and equipment before removing it from the fume hood.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful not to touch the exterior of contaminated items. Remove the outer gloves first, then the face shield/goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Approach
All waste containing 4-Bromo-5-(methoxymethyl)-1-methyltriazole is considered hazardous. Brominated waste requires careful segregation to ensure proper disposal, often via high-temperature incineration at a licensed facility.
-
Waste Segregation : Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Contaminated gloves, paper towels, and spatulas.
-
Halogenated Liquid Waste : Any solutions containing the compound. Do not mix with non-halogenated waste streams.
-
-
Container Management : Use robust, leak-proof containers with secure lids. Label each container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name. Keep containers closed except when adding waste.
-
Storage : Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.
Visualizing the Safety Workflow
To ensure procedural integrity, the following diagram illustrates the critical decision points and actions for PPE selection and decontamination.
Caption: PPE Selection and Decontamination Workflow.
References
- Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%.
- Apollo Scientific. Carbonyl-di-(1,2,4-triazole) Safety Data Sheet.
- TCI. 5-Mercapto-1H-1,2,3-triazole Sodium Salt Safety Data Sheet.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from Centers for Disease Control and Prevention.
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane.
- PubChem. 4-Bromo-1-methyl-1H-1,2,3-triazole.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 26). Safety Data Sheet - 1-Methyl-1,2,4-triazole.
- TCI Chemicals. (2025, February 24). Safety Data Sheet - 4-Bromo-3-nitrobenzotrifluoride.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Bromo-5-methoxy-1-methyl-1H-indazole.
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- Hillyard Industries. (2010, June 23). Material Safety Data Sheet - Tile & Grout Seal.
- Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
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- Ministry for the Environment. Managing waste that may contain brominated flame retardants. Retrieved from the New Zealand Ministry for the Environment.
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- Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.
- ICL-IP Terneuzen. Processing bromine containing waste streams.
- Pfaltz & Bauer. Safety Data Sheet - 5-Bromoanthranilic Acid.
- Fisher Scientific. (2025, December 26). Safety Data Sheet - 2-Bromo-5-methylthiazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
